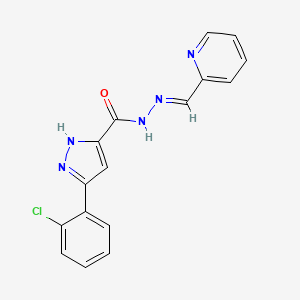![molecular formula C20H16Cl4N2O2S B11670857 N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B11670857.png)
N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-4-(2,4-dichlorophenoxy)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-DICHLOROPHENOXY)-N-{5-[(3,4-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BUTANAMIDE is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its complex structure, which includes multiple chlorinated phenyl groups and a thiazole ring, contributing to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-DICHLOROPHENOXY)-N-{5-[(3,4-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2,4-dichlorophenol with butyric acid to form 4-(2,4-dichlorophenoxy)butanoic acid . This intermediate is then reacted with thionyl chloride to produce the corresponding acid chloride, which is subsequently reacted with 5-[(3,4-dichlorophenyl)methyl]-1,3-thiazole-2-amine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,4-DICHLOROPHENOXY)-N-{5-[(3,4-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
4-(2,4-DICHLOROPHENOXY)-N-{5-[(3,4-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BUTANAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 4-(2,4-DICHLOROPHENOXY)-N-{5-[(3,4-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a simpler structure but similar chlorinated phenyl groups.
3,4-Dichlorophenol: Another chlorinated phenol with applications in organic synthesis and as an intermediate in the production of other chemicals.
Butanoic acid, 4-(2,4-dichlorophenoxy)-: A related compound with similar structural features and chemical properties.
Uniqueness
4-(2,4-DICHLOROPHENOXY)-N-{5-[(3,4-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BUTANAMIDE stands out due to its complex structure, which combines multiple functional groups and heterocyclic rings, providing unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C20H16Cl4N2O2S |
|---|---|
Molekulargewicht |
490.2 g/mol |
IUPAC-Name |
4-(2,4-dichlorophenoxy)-N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]butanamide |
InChI |
InChI=1S/C20H16Cl4N2O2S/c21-13-4-6-18(17(24)10-13)28-7-1-2-19(27)26-20-25-11-14(29-20)8-12-3-5-15(22)16(23)9-12/h3-6,9-11H,1-2,7-8H2,(H,25,26,27) |
InChI-Schlüssel |
YTMQDZNCKOSUMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CC2=CN=C(S2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11670779.png)
![(5E)-5-[3,5-dibromo-4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11670786.png)
![N'-[(3E)-5-bromo-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-(3,4-dimethoxyphenyl)acetohydrazide](/img/structure/B11670789.png)
![N-({N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chlorophenyl)benzenesulfonamide](/img/structure/B11670802.png)
![2-(1-Methyl-1H-pyrrol-2-YL)-N'-[(Z)-[4-(methylsulfanyl)phenyl]methylidene]acetohydrazide](/img/structure/B11670815.png)
![methyl N-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}leucinate](/img/structure/B11670818.png)
![N'-[4-(methylsulfanyl)benzylidene]isonicotinohydrazide](/img/structure/B11670822.png)
![5-(4-Chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11670825.png)
![methyl 4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzoate](/img/structure/B11670828.png)
![(4Z)-1-(4-Chlorophenyl)-4-{[4-(dimethylamino)-3-nitrophenyl]methylidene}pyrazolidine-3,5-dione](/img/structure/B11670840.png)

![3-chloro-5-(4-methoxyphenyl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11670853.png)
![3-chloro-5-(4-fluorophenyl)-N-(furan-2-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11670854.png)
![N-{5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide](/img/structure/B11670860.png)
